molecular formula C7H5Br2FO B1410825 2,6-Dibromo-3-fluorobenzyl alcohol CAS No. 1806328-11-9

2,6-Dibromo-3-fluorobenzyl alcohol

Cat. No.: B1410825
CAS No.: 1806328-11-9
M. Wt: 283.92 g/mol
InChI Key: ARWNYCNPOWRHHN-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-fluorobenzyl alcohol is a chemical compound with the molecular formula C7H5Br2FO It is characterized by the presence of two bromine atoms, one fluorine atom, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3-fluorobenzyl alcohol typically involves the bromination and fluorination of benzyl alcohol derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern on the benzene ring. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts to enhance the reaction rate and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3-fluorobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atoms, resulting in a less substituted benzyl alcohol.

    Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 2,6-Dibromo-3-fluorobenzaldehyde or 2,6-Dibromo-3-fluorobenzoic acid.

    Reduction: Formation of 3-Fluorobenzyl alcohol.

    Substitution: Formation of 2,6-Diamino-3-fluorobenzyl alcohol or 2,6-Dithiobromo-3-fluorobenzyl alcohol.

Scientific Research Applications

2,6-Dibromo-3-fluorobenzyl alcohol is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-fluorobenzyl alcohol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The hydroxyl group allows for hydrogen bonding interactions, which can affect the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-fluorobenzyl alcohol
  • 2,6-Dichloro-3-fluorobenzyl alcohol
  • 2,6-Dibromo-3-chlorobenzyl alcohol

Uniqueness

2,6-Dibromo-3-fluorobenzyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

(2,6-dibromo-3-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWNYCNPOWRHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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